molecular formula C8H8N2O4 B592613 Ethyl 5-nitropicolinate CAS No. 30563-98-5

Ethyl 5-nitropicolinate

Cat. No. B592613
CAS RN: 30563-98-5
M. Wt: 196.162
InChI Key: PZFHVUFNOKRFEC-UHFFFAOYSA-N
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Description

Ethyl 5-nitropicolinate, also known as ethyl 5-nitro-2-pyridinecarboxylate, is a chemical compound with the molecular formula C8H8N2O4 . It is a yellow solid at room temperature .


Molecular Structure Analysis

The molecular structure of Ethyl 5-nitropicolinate is represented by the InChI code 1S/C8H8N2O4/c1-2-14-8(11)7-4-3-6(5-9-7)10(12)13/h3-5H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

Ethyl 5-nitropicolinate is a yellow solid at room temperature . It has a molecular weight of 196.16 . .

Scientific Research Applications

  • Ethyl 5-nitropicolinate is a chemical compound with the molecular formula C8H8N2O4 .
  • It is a yellow solid at room temperature .
  • Its CAS Number is 30563-98-5 .
  • It has a molecular weight of 196.16 .
  • It is used as a chemical reagent in various scientific research .

Safety And Hazards

Ethyl 5-nitropicolinate is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 5-nitropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-2-14-8(11)7-4-3-6(5-9-7)10(12)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFHVUFNOKRFEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30668430
Record name Ethyl 5-nitropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30668430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-nitropicolinate

CAS RN

30563-98-5
Record name Ethyl 5-nitropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30668430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-nitro-pyridine-2-carboxylic acid (Step 39.5) (5.74 g, 34.2 mmol), H2SO4 (1 mL) and EtOH (50 mL) was stirred for 1.5 h at reflux. The residue was diluted with EtOAc and saturated solution of NaHCO3. The aqueous layer was separated and extracted with EtOAc. The organic phase was washed with H2O and brine, dried (Na2SO4), filtered and concentrated to afford 6.1 g of the title compound as a white solid: ES-MS: 197.1 [M+H]+; tR=3.22 min (System 1).
Quantity
5.74 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Citations

For This Compound
5
Citations
MJ Schneider, TM Harris - The Journal of Organic Chemistry, 1984 - ACS Publications
… A stereoselective synthesis of DL-slaframine (1) is described, beginning with ethyl 5-nitropicolinate (6). The key step is formationof the octahydroindolizine nucleus via a potassium …
Number of citations: 29 pubs.acs.org
WC Christopfel - 1976 - search.proquest.com
… Ethyl 5-Nitropicolinate (26) … As shown in Figure 3, the ethyl 5-nitropicolinate (26) so obtained …
Number of citations: 0 search.proquest.com
HP Broquist - Annual review of nutrition, 1985 - annualreviews.org
… The yield of slaframine obtained from ethyl 5-nitropicolinate was 12%. The biosynthesis of slaframine in whole cultures or cell-free extracts of R. leguminicola from pipecolic acid …
Number of citations: 75 www.annualreviews.org
R Richter, FA Stuber, B Tucker - The Journal of Organic Chemistry, 1984 - ACS Publications
Alkyl and aryl isothiocyanates react with oxalyl chloride (1) on both double bonds of the heterocumulene to yield 3-alkyl-or 3-aryl-2, 2-dichlorothiazolidine-4, 5-diones 2. The two …
Number of citations: 14 pubs.acs.org
YM Choi - 1991 - search.proquest.com
I. A new synthetic route to 1-acyl-2-azetines was successfully accomplished in good yields starting from epichlorohydrin and benzhydrylamine. Inter-and intramolecular Diels-Alder …
Number of citations: 0 search.proquest.com

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